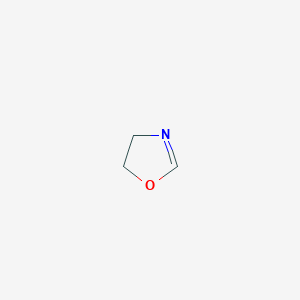

Oxazoline

説明

Structure

3D Structure

特性

IUPAC Name |

4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-5-3-4-1/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSODMZESSGVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34728-17-1 | |

| Record name | 2-Oxazoline homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34728-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9052139 | |

| Record name | Oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-77-8 | |

| Record name | 2-Oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydrooxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TB4J57Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Oxazoline Derivatives

Established Reaction Pathways for Oxazoline Synthesis

Common strategies for synthesizing 2-oxazolines typically involve coupling amino alcohols with carboxylic acid derivatives, nitriles, or aldehydes in the presence of activating reagents, catalysts, or oxidants mdpi.com.

Cycloaddition reactions represent a powerful approach for the construction of heterocyclic rings, including oxazolines.

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are increasingly employed in organic synthesis as mild, environmentally friendly, and economical alternatives to heavy metal reagents wikipedia.orgresearchgate.netthieme-connect.com. These reagents facilitate oxidative cyclization reactions, leading to the formation of oxazoline and oxazole (B20620) derivatives researchgate.netsemanticscholar.orgscilit.comthieme-connect.com.

One notable application involves the metal-free cyclization of N-propargylamides. Using PIDA as a promoter and lithium iodide (LiI) as an iodine source, intramolecular iodooxygenation of N-propargylamides proceeds to yield (E)-5-iodomethylene-2-oxazolines in good to excellent yields rsc.org. This method offers an efficient route to various biologically active structures rsc.org.

Another example involves the intramolecular oxidative cyclization of N-styrylbenzamides mediated by in situ generated hypervalent iodine reagent PhI(OTf) (phenyliodine(III) bis(trifluoroacetate)). This reaction yields 2,5-disubstituted oxazoles in high yields with remarkably short reaction times researchgate.netorganic-chemistry.org.

Table 1: Examples of Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions for Oxazoline Synthesis

| Substrate Type | Hypervalent Iodine Reagent | Key Intermediate/Mechanism | Product Type | Yield Range | Reference |

| N-Propargylamides | PIDA/LiI | Intramolecular iodooxygenation | (E)-5-iodomethylene-2-oxazolines | Good to Excellent | rsc.org |

| N-Styrylbenzamides | In situ PhI(OTf) | Oxidative C-O bond formation | 2,5-Disubstituted Oxazoles | High | researchgate.netorganic-chemistry.org |

While the outline specifies "Cycloadditions of Ketenes to Oxazolines" under "," the literature primarily describes reactions where oxazolines act as reactants in cycloadditions, often forming new heterocyclic systems, rather than ketenes directly synthesizing oxazolines via cycloaddition. For instance, formal [3+2] cycloaddition reactions involving azaoxyallyl cations and 1,2-benzisoxazoles have been reported to synthesize oxazoline derivatives in good yields under mild conditions rsc.orgrsc.org. Additionally, the cycloaddition of nitrile oxides to allenes can lead to the formation of 1,2-oxazoline-pyrrole ensembles, though this reaction can be nonselective and yield regioisomers depending on the allene (B1206475) structure acs.org. Another approach involves the SnCl-promoted formal [3+2] cycloaddition of donor-acceptor oxiranes and nitriles, which provides 3-oxazolines via chemoselective C-C bond cleavage researchgate.net.

Intramolecular cyclization of amides is a well-established route for oxazoline synthesis. One direct method involves the photo-induced intramolecular cyclization of unsaturated amides, leading to 2-oxazolines in good yields researchgate.net. This redox-neutral hydrofunctionalization is enabled by a dual catalyst system, including a 9-mesityl-N-methyl acridinium (B8443388) tetrafluoroborate (B81430) and phenyl disulfide, exhibiting complete selectivity for the anti-product researchgate.net.

Dehydrative cyclization is a common and efficient method for the synthesis of 2-oxazolines, typically involving the removal of water from N-(2-hydroxyethyl)amides mdpi.comresearchgate.net.

A practical and robust method for synthesizing 2-oxazolines involves the triflic acid (TfOH)-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides mdpi.comresearchgate.netnih.gov. This reaction tolerates various functional groups and generates water as the sole byproduct, making it a "green" synthesis approach mdpi.comresearchgate.netnih.gov. The method can also be performed as a one-pot synthesis directly from carboxylic acids and amino alcohols mdpi.comresearchgate.net.

Mechanistic studies suggest that alcohol activation followed by intramolecular SN2-like substitution is a favored pathway, leading to oxazoline with inversion of α-hydroxyl stereochemistry mdpi.com. Control experiments with enantiopure β-hydroxyl amide showed that the 2-oxazoline product was obtained with stereochemical inversion as the major isomer (94:6 e.r.), indicating the preference for the alcohol activation pathway mdpi.com.

Table 2: Triflic Acid-Promoted Dehydrative Cyclization of N-(2-hydroxyethyl)amides

| Reactant Type | Catalyst/Promoter | Byproduct | Stereochemical Outcome (if applicable) | Key Features | Reference |

| N-(2-hydroxyethyl)amides | Triflic Acid (TfOH) | Water | Inversion of α-hydroxyl stereochemistry | Tolerates various functional groups, one-pot synthesis from carboxylic acids and amino alcohols possible | mdpi.comresearchgate.netnih.gov |

Reactions of 1,2- and 1,3-Hydroxyalkyl Azides with Aldehydes

A facile one-step method for the construction of oxazolines involves the reaction of 1,2-hydroxyalkyl azides with aldehydes in the presence of a Lewis acid or protic acid. Similarly, 1,3-hydroxyalkyl azides react with aldehydes to yield dihydrooxazines. fishersci.ficoreyorganics.commdpi.com Among various Lewis acids, boron trifluoride diethyl etherate (BF₃•OEt₂) has been identified as a particularly effective promoter for this cyclization. fishersci.fimdpi.com

The proposed mechanism for this reaction initiates with the formation of a hemiketal, followed by an elimination step to generate an oxenium ion. This oxenium ion then undergoes an intramolecular attack by the azide (B81097) group. The resulting intermediate subsequently forms the oxazoline product via a 1,2-hydride shift, loss of nitrogen gas (N₂), and a final proton loss. mdpi.com

This synthetic approach has proven effective for a broad range of aldehydes, including electron-rich, electron-deficient aromatic, and aliphatic aldehydes. coreyorganics.com Furthermore, the methodology can be adapted for parallel synthesis, often employing a polymer-bound phosphine (B1218219) to scavenge any excess hydroxyalkyl azide. fishersci.ficoreyorganics.commdpi.com The 1,2-hydroxyalkyl azides utilized in these reactions are typically derived from enantiomerically pure amino alcohols, which themselves can be readily obtained from amino acids through processes such as reduction followed by azidation. fishersci.fimdpi.com Conversely, 1,3-hydroxyalkyl azides are commonly prepared via SN2 displacement or the Mitsunobu reaction. fishersci.fimdpi.com

Conventional Syntheses from Nitriles, Carboxylic Acids, and Acid Derivatives

Conventional synthetic routes to oxazolines frequently involve the reaction of amino alcohols with various precursors, including acid chlorides, carboxylic acids, or nitriles. wikipedia.orgmetu.edu.tr Lewis acid catalysts such as zinc chloride (ZnCl₂), zinc oxide (ZnO), indium(III) chloride (In(III)Cl), triflic acid, and ruthenium complexes have demonstrated effectiveness in forming oxazolines from nitrile precursors. wikipedia.org For syntheses starting from aldehydes, oxidizing agents like N-bromosuccinimide (NBS) and hypervalent iodine reagents, as well as reducing agents such as butyllithium, have been employed. wikipedia.org Carboxylic acids serve as effective precursors to oxazolines when reacted with reagents like cyanuric chloride or in the presence of transition metal catalysts, including copper, ruthenium, and titanium. wikipedia.org

One-pot methods have also been developed, such as the preparation of 2-oxazolines from carboxylic acids and 2-haloethylammonium salts using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). wikipedia.org Triflic acid (TfOH) has been shown to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, yielding 2-oxazolines with water as the sole byproduct. This robust method can be integrated into a one-pot synthesis directly from carboxylic acids and amino alcohols. researchgate.net Additionally, the direct conversion of carboxylic acids to oxazolines can be achieved using the Deoxo-Fluor reagent with 2-amino-2-methyl-1-propanol (B13486). bldpharm.com The synthesis of 2-substituted oxazolines from nitriles and amino alcohols can also be achieved without the need for metals or catalysts, providing good to excellent yields. wikipedia.org Copper-N-heterocyclic carbene (NHC) complexes offer another route for preparing 2-substituted oxazolines from nitriles and amino alcohols under milder conditions. wikipedia.orgmdpi.com

The Wenker method is a synthetic approach utilized for the preparation of 2-oxazolines. This method typically commences with activated carboxylic acids, which react with free amines, such as ethanolamine, to form a secondary amide. Subsequently, this secondary amide undergoes a reaction, often with thionyl chloride, to facilitate the formation of the 2-oxazoline ring. The reaction mechanism involves an amide bond formation followed by an intramolecular cyclization, frequently catalyzed by a weak organic base like 4-dimethylaminopyridine (B28879) (DMAP). This process is considered a one-pot synthesis, capable of tolerating various functional groups and often enhanced by microwave irradiation to reduce reaction times and improve yields.

The Witte-Seeliger reaction, first reported by Witte and Seeliger, is a method for synthesizing oxazolines from nitriles. This reaction typically employs catalytic amounts of zinc chloride (ZnCl₂) as a Lewis acid catalyst. fishersci.nl The process generally requires high temperatures and is often carried out under anhydrous conditions in refluxing chlorobenzene. fishersci.nl While a precise reaction mechanism has not been definitively proposed, it is believed to be analogous to the Pinner reaction, proceeding through an intermediate amidine. fishersci.nl

Variations of this method exist, such as using zinc acetate (B1210297) as a catalyst in a one-pot reaction between a nitrile-bearing thiophene (B33073) and an amino alcohol. More recent advancements include catalyst-free methodologies for synthesizing 2-aryl-2-oxazoline derivatives from aryl nitriles and 2-aminoethanol, promoted by ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br).

The Robinson-Gabriel synthesis is an organic reaction primarily used for the dehydration of α-acylamino ketones to yield oxazoles, which are aromatic heterocyclic compounds. This reaction was independently reported by Robert Robinson in 1909 and Siegmund Gabriel in 1910. It requires a cyclodehydrating agent to catalyze the transformation. While this method primarily focuses on the synthesis of the aromatic oxazole ring system, it is a significant route for constructing related heterocyclic compounds and has seen extensions, including solid-phase versions and adaptations for synthesizing substituted oxazoles from amino acid derivatives.

The Fisher oxazole synthesis, discovered by Emil Fischer in 1896, is a chemical synthesis method that produces oxazoles from the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. The cyanohydrin itself is typically derived from a separate aldehyde, and the reactants are usually employed in equimolar amounts, often featuring aromatic groups. The reaction is conducted by dissolving the reactants in dry ether and passing dry, gaseous hydrogen chloride through the solution.

The mechanism of the Fisher oxazole synthesis involves several key steps. Initially, gaseous HCl adds to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to an SN2 attack followed by the loss of water, which results in a chloro-oxazoline intermediate. Subsequent tautomerization, elimination, and the loss of an HCl molecule ultimately yield the 2,5-disubstituted oxazole product. The formation of a chloro-oxazoline intermediate highlights a direct connection to the oxazoline ring system within the mechanism, even though the final product is an oxazole.

Information regarding the Davidson reaction specifically for the synthesis of oxazoline derivatives from nitriles, carboxylic acids, or acid derivatives was not found within the scope of the provided search results. The Davidson reaction is primarily referenced in the context of oxazole synthesis. tandfonline.com

Organometallic Reactions

Organometallic reactions play a significant role in the synthesis of oxazoline derivatives, particularly in the context of asymmetric catalysis where chiral oxazolines serve as effective ligands for metal centers. These ligands are instrumental in inducing asymmetry during various carbon-carbon bond-forming reactions, including alkylations, additions, and other organometallic transformations, often leading to high optical yields nih.govuni.lu.

For instance, novel NCH-oxazoline hybrid ligands have been developed for the preparation of pincer complexes with transition metals like rhodium (Rh) and ruthenium (Ru) chem960.com. The synthesis of these ligands typically involves converting a carboxylic acid group to an oxazoline fragment. An example includes treating a carboxylic acid with thionyl chloride to form the corresponding acid chloride, which then reacts with chiral amino alcohols such as (S)-phenylglycinol or (S)-valinol, followed by methanesulfonyl chloride addition to yield the oxazoline derivative. For example, oxazoline derivative 2a was obtained in 82% yield using (S)-phenylglycinol, while 2b and 2c were synthesized in 78% and 71% yields, respectively, using (S)-valinol and 2-amino-2-methylpropan-1-ol chem960.com. These oxazoline-imidazolium compounds can then be alkylated to form precursors for the metal complexes chem960.com.

The resulting organometallic complexes, such as CCN pincer Rh and Ru complexes, have demonstrated catalytic activity in reactions like hydrogenation and conjugate reduction chem960.com. The preparation of allylic organometallic reagents in situ from allylic halides with various transition metals is also advantageous, as it avoids the need for preparing, isolating, and storing potentially toxic or sensitive reagents nih.gov.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a well-established and versatile method for preparing 5-substituted oxazoles, and by extension, oxazoline intermediates, from aldehydes and tosylmethyl isocyanide (TosMIC) under mild, basic conditions guidechem.comthegoodscentscompany.comwikipedia.orgfishersci.cauni.lu. This reaction, first reported by van Leusen et al. in 1972, is characterized by the unique reactivity of TosMIC, which possesses reactive isocyanide carbons, an active methylene (B1212753) group, and a leaving group (tosyl group) thegoodscentscompany.comfishersci.cauni.lu.

The mechanism typically involves the initial deprotonation of TosMIC, which is facilitated by the electron-withdrawing effects of the sulfone and isocyanide groups guidechem.comfishersci.ca. This deprotonated species then undergoes an attack on the carbonyl carbon of the aldehyde, followed by a 5-endo-dig cyclization to form a five-membered oxazoline intermediate guidechem.comfishersci.cauni.lu. Subsequently, the elimination of the tosyl group (TosH) from this intermediate leads to the formation of the 5-substituted oxazole derivative thegoodscentscompany.comfishersci.cauni.lu.

This method is particularly useful for generating oxazoles from aldehydes guidechem.com. Variations of the Van Leusen reaction have been developed, including one-pot syntheses of 4,5-disubstituted oxazoles using ionic liquids as solvents, which can result in high yields and broad substrate scope wikipedia.orguni.lu. For example, aromatic aldehydes with electron-withdrawing groups tend to exhibit higher reactivity in these reactions wikipedia.org.

Advanced Synthetic Strategies and Innovations

Advanced synthetic strategies such as microwave-assisted synthesis, ultrasound irradiation, and green chemistry approaches have emerged as significant innovations in oxazoline synthesis. These methods offer notable advantages over conventional heating, including improved reaction yields, reduced reaction times, and more environmentally benign conditions thegoodscentscompany.comfishersci.sefishersci.canih.gov.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable tool in organic chemistry, particularly for the preparation of oxazoline derivatives, due to its ability to significantly decrease reaction times, enhance yields, and facilitate solvent-free conditions sigmaaldrich.com. This technique leverages microwave irradiation to rapidly heat reaction mixtures, leading to accelerated reaction rates.

One notable application is the direct condensation of carboxylic acids with excess 2-amino-2-methyl-1-propanol to yield 2-oxazolines sigmaaldrich.com. This open-vessel method, conducted at 170 °C for 15 to 40 minutes, has successfully produced corresponding 2-oxazolines in moderate to excellent yields sigmaaldrich.com. For instance, 2-phenyl-2-oxazoline (B1210687) was obtained in 85% yield under these conditions sigmaaldrich.com.

Microwave irradiation is also effective for the rapid and efficient synthesis of chiral oxazolines. This involves the reaction of aryl nitriles or cyano-containing compounds with chiral β-amino alcohols in the presence of a recoverable heterogeneous catalyst, often under solvent-free conditions or in concentrated solutions. Optimization studies have shown that reactions at 200 °C for 30 minutes can lead to good to excellent yields, with catalysts like ZnCl₂ being effective.

Furthermore, microwave-assisted cyclization of ω-amido alcohols promoted by polyphosphoric acid (PPA) esters provides a general procedure for synthesizing 5- to 7-membered cyclic iminoethers, including 2-aryl-2-oxazolines, in high yields and short reaction times.

Table 1: Representative Examples of Microwave-Assisted Oxazoline Synthesis

| Starting Material (Carboxylic Acid/Nitrile) | Amino Alcohol | Catalyst/Conditions | Product (Oxazoline) | Yield (%) | Reference |

| Carboxylic acids | 2-Amino-2-methyl-1-propanol | Microwave, 170 °C, 15-40 min, open vessel | 2-Substituted 4,4-dimethyl-2-oxazolines | Moderate to Excellent | sigmaaldrich.com |

| Benzonitrile (B105546) | (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | ZnCl₂, Microwave, 200 °C, 30 min | Chiral Oxazolines | 30% (with ZnCl₂) | |

| ω-Amido alcohols | - | PPA esters, Microwave | 2-Aryl-2-oxazolines | Good to Excellent |

Ultrasound Irradiation in Oxazoline Synthesis

Ultrasound irradiation offers another advanced approach to oxazoline synthesis, characterized by its ability to provide short reaction times, high yields, and mild reaction environments fishersci.se. The acoustic cavitation generated by ultrasound can accelerate chemical processes and improve mass transfer.

For instance, the synthesis of 2-phenyloxazoline has been achieved with excellent yield by reacting benzonitrile and 2-aminoethanol in the presence of InCl₃ under ultrasonic irradiation for 30 minutes fishersci.se.

Another application involves the ultrasound-promoted coupling of thioamides and amino alcohols using heterogeneous catalysts, such as calcium ferrite (B1171679) nanoparticles. This method drastically reduces reaction time compared to conventional stirring, with yields reaching up to 89% for certain 2-oxazoline derivatives.

Ultrasound irradiation has also been employed in domino reactions, such as the conversion of benzoin (B196080) and substituted benzylamine (B48309) using 2-Iodoxybenzoic acid (IBX) as an oxidant, leading to 2,4,5-trisubstituted oxazoles with excellent yields fishersci.se.

Table 2: Representative Examples of Ultrasound-Assisted Oxazoline Synthesis

| Starting Materials | Catalyst/Conditions | Product (Oxazoline) | Yield (%) | Reaction Time | Reference |

| Benzonitrile, 2-aminoethanol | InCl₃, Ultrasound | 2-Phenyloxazoline | Excellent | 30 min | fishersci.se |

| Thioamides, Amino alcohols | CaFe₂O₄ nanoparticles, Ultrasound | 2-Oxazoline derivatives | Up to 89% | Reduced vs. conventional | |

| Benzoin, Benzylamine | 2-Iodoxybenzoic acid, Ultrasound | 2,4,5-Trisubstituted oxazoles | Excellent | - | fishersci.se |

Green Chemistry Approaches in Oxazoline Synthesis

Green chemistry principles are increasingly applied to oxazoline synthesis to minimize environmental impact, reduce waste, and improve efficiency thegoodscentscompany.comnih.gov. These approaches focus on developing sustainable processes that avoid or reduce the use and generation of hazardous substances.

Both microwave-assisted synthesis and ultrasound irradiation inherently contribute to green chemistry by reducing reaction times, energy consumption, and often enabling solvent-free or reduced-solvent conditions thegoodscentscompany.comfishersci.senih.gov.

Other green aspects in oxazoline synthesis include:

Solvent-free conditions: Many modern methods aim to eliminate or minimize the use of organic solvents, which reduces waste and environmental concerns fishersci.canih.gov.

Reusable and eco-friendly catalysts: The development and use of catalysts that are non-toxic, inexpensive, and can be easily recovered and reused are key to green synthesis fishersci.canih.gov. Examples include heterogeneous catalysts like calcium ferrite nanoparticles in ultrasound-assisted reactions.

Use of green solvents: Employing safer and more environmentally friendly solvents, such as water, ionic liquids, or deep-eutectic solvents, is a crucial aspect thegoodscentscompany.com. For instance, ionic liquids have been used as solvents in Van Leusen oxazole synthesis wikipedia.orguni.lu, and water has been utilized as a solvent in some ultrasound-promoted reactions.

Metal-free syntheses: Efforts are also directed towards developing synthetic routes that avoid the use of transition metals, which can be costly and sometimes toxic.

High atom economy: Reactions designed to maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste, are preferred. For example, triflic acid (TfOH)-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides for synthesizing 2-oxazolines generates water as the only byproduct, representing a highly atom-economical approach.

These green chemistry approaches not only reduce the environmental footprint of oxazoline production but also often lead to improved reaction performance, including higher yields, better purity, and simplified post-synthetic processes compared to conventional methods thegoodscentscompany.com.

Solvent-Free Conditions and Eco-Friendly Catalysts

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methodologies for oxazolines. This has led to the exploration of solvent-free conditions and the use of eco-friendly, reusable, and readily available catalysts. nih.goveurekaselect.com

Several catalysts have been successfully employed under solvent-free conditions to synthesize oxazolines, including:

Dowex-50W ion exchange resin: This resin acts as an eco-friendly catalyst, offering high catalytic activity, simple work-up, good yields, and recyclability. benthamopen.com

Supported 12-tungstophosphoric acid: This heterogeneous and recoverable catalyst has been utilized for the solvent-free synthesis of oxazolines, imidazolines, and thiazolines. eurekaselect.com

Copper catalysts: Specific copper catalysts have been reported for solvent-free tandem synthesis of 2-thiazolines and 2-oxazolines. eurekaselect.com

Sulfonated carbon-based solid acids: Improved sulfonated carbon-based solid acids have been developed as novel, efficient, and reusable catalysts for the chemoselective synthesis of 2-oxazolines and bis-oxazolines. eurekaselect.com

Ionic liquid/indium chloride melts: These systems have been shown to promote the synthesis of 2-oxazolines in good yields at ambient temperatures under solventless conditions. researchgate.net

Trimethylsilyl polyphosphate: This reagent facilitates the solvent-free synthesis of various cyclic iminoethers, including oxazolines. organic-chemistry.org

These methods often leverage techniques such as microwave irradiation and ultrasound irradiation to enhance reaction efficiency. nih.goveurekaselect.comresearchgate.net

Stereoselective and Enantioselective Synthesis of Chiral Oxazolines

The ability to synthesize chiral oxazolines with high stereocontrol is paramount due to their widespread use in asymmetric catalysis. Asymmetric synthesis aims to produce optically active substances from symmetrical compounds, often relying on the influence of a chiral group. diva-portal.org

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral oxazolines are widely recognized as versatile chiral auxiliaries and ligands in asymmetric synthesis. nih.govresearchgate.netnih.gov

Chiral Auxiliaries: Oxazolines, particularly those derived from amino alcohols, serve as effective chiral auxiliaries. researchgate.netnih.govthieme-connect.com They are often linked to the substrate through their 2-position or via N-acylation in the case of oxazolidinones. thieme-connect.com The popularity of these auxiliaries stems from their ready availability, the high diastereoselectivities typically achieved, and the relatively facile introduction and cleavage of the auxiliary. thieme-connect.com

Chiral Ligands: Chiral oxazoline-containing ligands are among the most successful and widely used ligand classes in asymmetric catalysis. acs.org Their ready accessibility, modular nature, and applicability in a broad range of metal-catalyzed transformations contribute to their prominence. acs.org The stereocenter responsible for inducing enantioselectivity is typically located alpha to the oxazolinyl nitrogen donor, ensuring close proximity to the metal active site. acs.org

Key types of oxazoline-containing ligands include:

Phosphinooxazoline (PHOX) ligands: These bidentate ligands are popular, with the chiral oxazoline moiety solely responsible for asymmetric induction. They have found use in various asymmetric transformations, including palladium-catalyzed asymmetric allylic substitution and iridium-catalyzed reductions. acs.orgmdpi.com

Bis(oxazoline) (BOX) ligands: As C2-symmetric bidentate ligands, BOX ligands are extensively studied and widely used in asymmetric catalysis. nih.govutexas.edunih.gov Their tunable features, conformational rigidity, and ability to create highly selective environments make them versatile. nih.gov They can form complexes with various metal ions, including copper, nickel, iron, magnesium, and palladium. nih.gov

Pyridine-2,6-bisoxazolines (PyBOX): These form tridentate complexes with metals and are highly effective in asymmetric catalysis, such as nickel-catalyzed asymmetric Negishi cross-couplings. nih.gov

Diastereoselective and Enantioselective Control Mechanisms

Stereoselective synthesis involves the formation of new stereogenic units under the influence of a chiral group. diva-portal.org This can occur through internal asymmetric induction, where a pre-existing stereogenic center in the substrate influences the formation of a new chiral unit, or external asymmetric induction, where chiral information is delivered by a reagent or catalyst. diva-portal.org

In enantioselective processes, particularly those involving chiral organometallic catalysts, kinetic control plays a crucial role. The reaction proceeds via two diastereoisomeric transition states of different energies, leading to the preferential formation of one enantiomer. The route requiring the lowest energy is favored. diva-portal.org Factors such as the catalyst loading, metal-ion ligands, substrate, solvent, and reaction times can all influence the degree of enantioselectivity. rsc.org

The design of chiral ligands, such as bis(oxazolines), focuses on creating a well-defined chiral environment around the metal center to control the stereochemical outcome. nih.govrsc.org The rigidity and bulkiness of the ligand scaffold, as well as the proximity of the stereogenic center to the metal active site, are important for inducing asymmetry. diva-portal.orgacs.org

Asymmetric Cyclopropanation using Cu/BOX Complexes

Copper-bis(oxazoline) (Cu/BOX) complexes are highly versatile catalysts for asymmetric cyclopropanation reactions. nih.govrsc.org These complexes have been successfully employed in the cyclopropanation of olefins with diazoacetates, achieving high enantioselectivities. rsc.orgcsic.esresearchgate.net

Research Findings:

Cu(II) bis(oxazoline) complexes generated in situ have shown high enantioselectivity (up to 99% ee) for the catalytic cyclopropanation of olefins. researchgate.net

The choice of counterion in Cu(II)BOX complexes can significantly influence the resulting enantioselectivities and yields. For instance, replacing triflate counterions with chlorides can lead to a decrease in selectivity. rsc.org

Fluorous bis(oxazoline)–copper(I) complexes have been tested in the cyclopropanation of styrene (B11656) with various α-diazoacetates, achieving good yields and enantioselectivities up to 84% ee for the trans-isomer and 81% ee for the cis-isomer. These fluorous catalysts can be easily separated and recycled. researchgate.net

Studies have shown that the use of ditopic chiral ligands with dicopper complexes in ionic liquid phases can be explored for enantioselective cyclopropanation, offering the potential for recoverable catalysts. csic.es

Table: Representative Enantioselectivities in Asymmetric Cyclopropanation with Cu/BOX Complexes

| Substrate (Alkene) | Diazoacetate | Ligand Type | Enantiomeric Excess (ee) | Diastereoselectivity (trans/cis) | Reference |

| Olefins | - | BOX | Up to 99% | - | researchgate.net |

| Styrene | α-diazoacetates | Fluorous BOX | Up to 84% (trans), 81% (cis) | 62/38 to 98/2 | researchgate.net |

Palladium-Catalyzed Asymmetric Allylic Substitution

Palladium-catalyzed asymmetric allylic substitution is a powerful and widely used transformation in organic synthesis for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govscielo.org.mxacs.org Chiral oxazoline-containing ligands, particularly PHOX and bis(oxazoline) (BOX) ligands, have proven highly effective in these reactions. mdpi.comnih.govacs.org

Research Findings:

PHOX ligands have been successfully employed in palladium-catalyzed asymmetric allylic substitution reactions. mdpi.com

Chiral bis(oxazolines) (BOX) are among the most studied N,N-bidentate ligands for this reaction, demonstrating high enantioselectivity. nih.gov

Heteroarylidene malonate-type bis(oxazoline) ligands have been applied, with some providing excellent enantioselectivity (up to 96% ee) for allylic alkylation products. nih.gov

Novel chiral phosphinite-oxazoline ligands derived from D-glucosamine have shown effectiveness in palladium-catalyzed enantioselective allylic alkylation and amination reactions, achieving up to 96% ee in allylic alkylation and 94% ee in allylic amination. acs.org The steric effect of substituents at the 2-position of the oxazoline ring in these ligands is notable. acs.org

The stereoselectivity of the Pd-catalyzed allylic substitution can be explained by proposed transition state models, where spiro-fused carbohydrate moieties at the oxazoline ring can influence the formation of exo and endo diastereomers of palladium complexes. beilstein-journals.org

Table: Enantioselectivity in Palladium-Catalyzed Asymmetric Allylic Substitution

| Ligand Type | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Heteroarylidene malonate-type BOX | 1,3-diphenyl-2-propen-1-yl acetate | Up to 96% | nih.gov |

| Phosphinite-oxazoline (derived from D-glucosamine) | 1,3-diphenyl-3-acetoxyprop-1-ene | 96% | acs.org |

| Phosphinite-oxazoline (derived from D-glucosamine) | Ethyl 1,3-diphenylprop-2-enyl carbonate (amination) | 94% | acs.org |

| Spiro-oxazoline (D-fructo-PyOx) | 1,3-diphenylallyl acetate | Up to 93% ((R)-enantiomer) | beilstein-journals.org |

Iridium-Catalyzed Reduction of Carbon-Carbon and Carbon-Nitrogen Double Bonds

Iridium complexes, particularly those bearing chiral oxazoline-containing ligands, have gained significant utility in enantioselective reduction procedures, including the hydrogenation of carbon-carbon and carbon-nitrogen double bonds. mdpi.comrsc.orgresearchgate.net

Research Findings:

Carbon-Carbon Double Bonds:

Iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones and α-substituted derivatives of acrylic acid has been achieved using P,N-donor ligands. mdpi.com

PHOX ligands have been successfully applied in iridium-catalyzed reduction of carbon-carbon double bonds. mdpi.com

Chiral iridium complexes ligated by anionic oxazoline-bearing NCP-type pincer ligands enable asymmetric transfer hydrogenation (ATH) of diarylethenes, achieving high enantioselectivities. organic-chemistry.org

Certain carbene-oxazoline catalysts have proven effective for the reduction of enol ethers, yielding good to excellent enantioselectivities. researchgate.net

While oxazoline-based ligands sometimes show lower stereoselectivities in the hydrogenation of purely alkyl-substituted olefins, specific pyridine-phosphinite ligands have achieved high enantioselectivities (e.g., 97% ee). acs.org

Carbon-Nitrogen Double Bonds:

Iridium-catalyzed enantioselective reduction of imines has been achieved with high enantiomeric excesses (up to 99% ee) using chiral P,N-ferrocenyl ligands and phosphine-oxazoline ligands. rsc.org

Cationic Ir(I) complexes bearing aminophosphine-oxazolines have been used for the hydrogenation of imines, providing chiral amines with up to 90% ee. rsc.org

Iridium-catalyzed asymmetric hydrogenation of oximes to hydroxylamines has been reported, achieving high enantiomeric ratios (up to 98:2) without requiring bulky substituents on the oxime. researchgate.net This reaction can proceed with full chemoselectivity towards the C=N bond. researchgate.net

Table: Enantioselectivity in Iridium-Catalyzed Reductions

| Reaction Type | Substrate | Ligand Type | Enantiomeric Excess (ee) / Ratio | Reference |

| Hydrogenation (C=C) | α,β-unsaturated ketones | P,N-donor ligands | - | mdpi.com |

| Hydrogenation (C=C) | α-substituted derivatives of acrylic acid | P,N-donor ligands | - | mdpi.com |

| Asymmetric Transfer Hydrogenation (C=C) | Diarylethenes | Oxazoline-bearing NCP-type pincer ligands | High | organic-chemistry.org |

| Hydrogenation (C=C) | Enol ethers | Carbene-oxazoline | Good to excellent | researchgate.net |

| Hydrogenation (C=C) | γ-tocotrienyl acetate | Pyridine (B92270)–phosphinite (ligand 29) | 97% | acs.org |

| Hydrogenation (C=N) | Imines | Chiral P,N-ferrocenyl ligands | Up to 99% | rsc.org |

| Hydrogenation (C=N) | Acyclic N-aryl ketimines | SIPHOX (phosphine-oxazoline) | >97% | rsc.org |

| Hydrogenation (C=N) | Acyclic N-arylimines | Phosphine-oxazoline (ligand 73) | 66–90% | rsc.org |

| Hydrogenation (C=N) | Oximes | Chiral cyclometalated Cp Ir(III) methanesulfonate (B1217627) complexes | Up to 98:2 (enantiomeric ratio) | researchgate.net |

Chromium-Catalyzed Nozaki–Hiyama–Kishi Allylation

The Nozaki–Hiyama–Kishi (NHK) reaction is a powerful and versatile carbon-carbon bond-forming process, first reported in the late 1970s, involving the nucleophilic addition of organochromium(III) reagents to carbonyl compounds. This reaction is highly valued in organic synthesis due to its pronounced chemoselectivity towards aldehydes, even in the presence of other functional groups like ketones, esters, amides, and nitriles. organic-chemistry.orgwikipedia.org The initial stoichiometric versions of the NHK reaction typically employed chromium(II) chloride (CrCl₂) as the reductant, often prepared in situ from chromium(III) chloride (CrCl₃) and lithium aluminum hydride, or by direct use of commercially available CrCl₂. wikipedia.orgthieme-connect.de The catalytic variant, which is more desirable for practical applications, often involves the regeneration of Cr(II) from Cr(III) using co-reductants such as manganese (Mn) or through electrochemical methods. organic-chemistry.org

The development of asymmetric NHK allylation has been significantly advanced by the incorporation of chiral ligands, with oxazoline-containing ligands emerging as a prominent class due to their ability to induce high enantioselectivity. These ligands typically chelate to the chromium metal center, forming chiral environments that dictate the stereochemical outcome of the reaction. researchgate.netillinois.eduresearchgate.netrsc.org

Detailed Research Findings with Oxazoline Ligands:

A variety of oxazoline-derived ligands have been successfully employed in the chromium-catalyzed NHK allylation of aldehydes and, more recently, ketones, to produce enantioenriched homoallylic alcohols.

Sigman and co-workers (2005) reported the synthesis and application of a novel ligand featuring an oxazoline ring connected to a chiral proline unit via an amide bridge. This ligand proved highly effective in the chromium-catalyzed NHK allylation of aldehydes, yielding homoallylic alcohols with up to 94% enantiomeric excess (ee). Both aromatic and aliphatic aldehydes were demonstrated as excellent substrates. For instance, the crotylation of benzaldehyde (B42025) using this system afforded the product with an anti/syn ratio of 2.3:1 and over 90% ee for the major diastereomer. thieme-connect.de

The Nakada group (2003) developed a series of tridentate bis(oxazolinyl)carbazole ligands that showed high efficacy in the NHK allylation and methallylation reactions. organic-chemistry.orgthieme-connect.de

The Kishi group (2004) explored N-(oxazolin-2-yl)phenyl sulfonamides as effective chiral ligands for chromium-mediated asymmetric 2-haloallylation. These ligands exhibited excellent crystallinity, facilitating their recovery and reuse, while maintaining high enantioselectivity comparable to earlier generation ligands. thieme-connect.de

Guiry and co-workers have made significant contributions, including the synthesis of non-symmetric bis(oxazoline)-containing ligands incorporating an N-thienylaniline unit. When applied to the chromium-catalyzed enantioselective NHK allylation of benzaldehyde, these ligands achieved an optimal enantioselectivity of 73%. rsc.orgnih.gov Further investigations by Guiry's group involved tridentate bis(oxazoline) ligands, which were successfully applied in the enantioselective NHK allylation, crotylation, and methallylation of various aromatic and aliphatic aldehydes, achieving enantioselectivities up to 57%. scite.ai More recently, a series of novel thiazoline–oxazoline ligands were reported to be effective in the chromium-catalyzed NHK allylation of benzaldehyde, delivering homoallylic alcohols with up to 85% ee. Specifically, the tert-butyl/benzyl-substituted ligand (1160a) yielded the desired alcohol (1163) in 84% yield and 85% ee (R). researchgate.netrsc.org

Miller and Sigman (2007) pioneered the use of modular oxazoline ligands for the enantioselective chromium-catalyzed addition of allyl bromide to ketones, marking the first instance of such a transformation. This expanded the scope of the asymmetric NHK reaction beyond aldehydes. organic-chemistry.orgacs.org

The high enantioselectivity observed with these oxazoline-containing ligands is often attributed to their ability to form well-defined, chiral coordination environments around the chromium center. For example, X-ray crystallographic studies have shown that some of these ligands chelate to chromium in a tridentate fashion, creating an almost octahedral chromium(III) species that guides the stereochemical outcome of the carbon-carbon bond formation. researchgate.netillinois.edursc.org

The following table summarizes key research findings on the application of oxazoline-containing ligands in chromium-catalyzed Nozaki–Hiyama–Kishi allylation:

| Ligand Type / Description | Substrate(s) | Product Type | Enantioselectivity (ee) | Yield | Reference |

| Oxazoline-proline amide ligand (Ligand 4) | Aromatic and aliphatic aldehydes, Benzaldehyde | Homoallylic alcohols | Up to 94% | Not specified | thieme-connect.de |

| Bis(oxazolinyl)carbazole ligands (e.g., Ligand 2) | Not specified (for allylation/methallylation) | Not specified | Not specified | Not specified | organic-chemistry.orgthieme-connect.de |

| N-(oxazolin-2-yl)phenyl sulfonamides (Ligand 3) | Not specified (for 2-haloallylation) | Not specified | Comparable to 1st gen. | Not specified | thieme-connect.de |

| Non-symmetric bis(oxazoline) (N-thienylaniline unit) | Benzaldehyde | Homoallylic alcohol | 73% | Not specified | rsc.orgnih.gov |

| Tridentate bis(oxazoline) ligands (Ligand 4) | Aromatic and aliphatic aldehydes | Homoallylic alcohols | Up to 57% | Not specified | scite.ai |

| Thiazoline–Oxazoline ligand (tBu/Bn-ligand 1160a) | Benzaldehyde | Homoallylic alcohol (1163) | 85% (R) | 84% | researchgate.netrsc.org |

| Modular Oxazoline Ligands | Ketones (e.g., allyl bromide to ketones) | Homoallylic alcohols | Not specified | Not specified | organic-chemistry.orgacs.org |

Reaction Mechanisms and Reactivity of Oxazoline Systems

Fundamental Reaction Pathways of the Oxazoline Ring

The oxazoline ring can undergo reactions with both nucleophiles and electrophiles, although its general stability means that specific conditions or activating groups are often required. The ring is notably stable and resistant to bases, radicals, weak acids, and is also fairly resistant to hydrolysis and oxidation wikipedia.org.

Nucleophilic substitution directly on the carbon atoms of an unsubstituted oxazoline ring is relatively uncommon due to the ring's inherent stability wikipedia.org. However, when the ring is substituted with good leaving groups, such as halogens, nucleophilic displacement can occur. The reactivity of the carbon positions towards nucleophilic attack follows the order C2 > C4 > C5.

More frequently, reactions with nucleophiles lead to the opening of the oxazoline ring rather than direct substitution. This is particularly true when the nitrogen atom is quaternized, making the C5 and C2 positions more electrophilic and susceptible to attack. For instance, a variety of nucleophiles, including thiolates, alkoxides, amines, and cyanide, have been shown to react with fused oxazoline systems, leading to ring-opened products nih.gov. Acidic sulfonimide nucleophiles have also been used to open various alkyl- and aryl-substituted 2-oxazoline rings umich.edu.

Electrophilic substitution on the oxazoline ring is not a common reaction pathway. The heteroatoms in the ring tend to direct electrophilic attack towards themselves, particularly the nitrogen atom. When substitution on a carbon atom does occur, it preferentially takes place at the C5 position. This position is the most electron-rich carbon in the ring and is therefore more susceptible to attack by electrophiles chempedia.info. The presence of electron-donating groups on the ring can further activate this position towards electrophilic assault. However, detailed studies on the electrophilic substitution reactions of oxazoles are limited chempedia.info.

Ring-Opening Reactions and Polymerization

One of the most significant and widely utilized aspects of oxazoline chemistry is its propensity to undergo ring-opening reactions. This reactivity is harnessed most notably in the synthesis of polymers.

The cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines is a powerful and versatile method for producing well-defined poly(N-acylethylenimine)s, a class of polymers known as poly(2-oxazoline)s (PAOx) researchgate.netnih.gov. This process is characterized by a living or quasi-living polymerization mechanism, which allows for precise control over the polymer's molecular weight, a narrow molar mass distribution, and the synthesis of complex architectures like block copolymers researchgate.netrsc.org. The driving force for this polymerization is the enthalpic gain from the isomerization of the cyclic imino ether (oxazoline) into the more stable tertiary amide in the polymer backbone nih.gov.

Initiation: The polymerization is initiated by an electrophilic species. A wide array of initiators can be used, with the most common being alkylating agents such as methyl tosylate (MeOTs) and methyl triflate (MeOTf) nih.govbeilstein-journals.org. Other initiators include protic acids, alkyl halides, and rare-earth metal triflates rsc.orgresearchgate.net. The initiation step involves the nucleophilic attack of the nitrogen atom of the 2-oxazoline monomer on the electrophilic initiator. This reaction is typically exothermic and results in the formation of a cationic oxazolinium species, which is the active center for polymerization nih.gov.

Propagation: The propagation phase proceeds via the nucleophilic attack of another monomer molecule on the electrophilic C5 carbon of the terminal oxazolinium cation of the growing polymer chain nih.gov. This attack opens the ring and regenerates the oxazolinium cation at the new chain end, allowing the process to repeat. The structure of the monomer, particularly the substituent at the 2-position, influences the rate of propagation. Electron-donating substituents can increase the nucleophilicity of the monomer's nitrogen atom, making it more reactive, while simultaneously decreasing the cationic charge at the C5 position of the propagating species, making it less reactive nih.gov. The polymerization can proceed through either an ionic or a covalent propagating species, depending on the initiator and reaction conditions researchgate.net.

Table 1: Common Initiators for Cationic Ring-Opening Polymerization of 2-Oxazolines

| Initiator Type | Examples | Reference |

|---|---|---|

| Alkyl Tosylates | Methyl tosylate (MeOTs), Ethyl tosylate | beilstein-journals.org, nih.gov |

| Alkyl Triflates | Methyl triflate (MeOTf) | beilstein-journals.org, nih.gov |

| Alkyl Halides | Benzyl iodide, 1-Iodobutane | researchgate.net |

| Rare-Earth Metal Triflates | Scandium triflate (Sc(OTf)₃) | rsc.org |

A key feature of the living CROP of 2-oxazolines is the ability to control the termination step, which allows for the introduction of specific functional groups at the polymer chain's terminus (the ω-end). Termination is achieved by adding a nucleophilic agent to the reaction mixture after the monomer has been consumed researchgate.net. This terminating agent reacts with the active cationic oxazolinium species at the end of the polymer chain, effectively quenching the polymerization researchgate.net.

The choice of terminating agent dictates the functionality of the resulting polymer chain end. A wide variety of strong nucleophiles can be used for this purpose. This strategy is a straightforward and powerful method for producing telechelic polymers and macromonomers, which are valuable building blocks for more complex polymer architectures morressier.com. For example, terminating the polymerization with a carboxylic acid functionalized trithiocarbonate yields a macro-chain transfer agent suitable for subsequent reversible addition-fragmentation chain-transfer (RAFT) polymerization morressier.com. Chain-terminating side reactions can occur, however, if the reaction is allowed to proceed for extended periods after full monomer conversion nih.govacs.org.

Table 2: Selected Terminating Agents and Resulting End-Groups

| Terminating Agent | Resulting ω-End-Group | Reference |

|---|---|---|

| Water (H₂O), Aqueous Na₂CO₃ | Hydroxyl (-OH) | researchgate.net |

| Methanolic Potassium Hydroxide (KOH/MeOH) | Hydroxyl (-OH) | researchgate.net |

| Amines (e.g., N-phenylpiperazine, Piperidine) | Tertiary or Secondary Amine | researchgate.net, acs.org |

| Sodium Azide (B81097) (NaN₃) | Azide (-N₃) | researchgate.net, nih.gov |

| Carboxylates (e.g., Methacrylic acid) | Ester (e.g., Methacrylate) | nih.gov, morressier.com |

| Thiols | Thioether | nih.gov |

| Sodium Cyclopentadienide | Cyclopentadienyl | mdpi.com |

Other Ring-Opening Polymerization Methods

While cationic ring-opening polymerization (CROP) is the predominant method for synthesizing poly(2-oxazoline)s, other polymerization techniques can be associated with oxazoline chemistry, often in the context of creating more complex polymer architectures. Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are not typically used for the ring-opening of the 2-oxazoline monomer itself. Instead, they are often employed to synthesize other polymer blocks which are then combined with PAOx blocks (synthesized via CROP) to form hybrid copolymers. For example, a poly(2-oxazoline) chain can be functionalized with an initiator for ATRP, which is then used to grow a second, different polymer block.

Click Chemistry with Poly(2-oxazoline)s (PAOx)

"Click chemistry" refers to a class of reactions that are rapid, efficient, and specific, making them exceptionally useful in polymer science for the synthesis of complex macromolecular structures. nih.govcore.ac.uk For poly(2-oxazoline)s, click chemistry provides a powerful and versatile tool for post-polymerization modification. core.ac.ukresearchgate.net This approach is particularly valuable because the CROP of 2-oxazolines is not compatible with many functional groups, such as amines and hydroxyls. researchgate.net By first synthesizing a PAOx chain with "clickable" functional groups and then using a click reaction to attach other molecules, a wide variety of functional materials can be created. tu-dresden.de

This modular strategy has been used to synthesize diverse polymer architectures, including:

Block Copolymers: Linking PAOx chains to other polymers like poly(ethylene glycol) (PEG). core.ac.uk

Biohybrids and Bioconjugates: Attaching biological molecules to PAOx chains. core.ac.uk

Functionalized Nanomaterials: Modifying the surface of PAOx-based micelles or nanoparticles. core.ac.uk

The alkyne group is a particularly useful functionality for these modifications as it is compatible with the CROP process and can be readily incorporated into the polymer structure, either at the chain ends or along the side chains. researchgate.net

Post-polymerization modification (PPM) is a key strategy for expanding the functional diversity of poly(2-oxazoline)s. nih.govresearchgate.net This approach allows for the introduction of functionalities that would otherwise interfere with the living CROP mechanism. nih.gov A common method involves synthesizing a PAOx polymer containing reactive precursor groups, which are then converted into the desired functional groups in a subsequent step. rsc.org

One versatile PPM platform involves the partial hydrolysis of a poly(2-alkyl-2-oxazoline) to yield a copolymer containing secondary amine groups in the backbone (a copolymer of PAOx and polyethyleneimine). researchgate.netrsc.org These amine groups can then be modified with various electrophiles to introduce a wide range of new side-chain functionalities. researchgate.net Another approach is to incorporate side chains with methyl ester groups, which can then undergo facile transamidation reactions with various amines to introduce functionalities like acids, alcohols, and alkynes. researchgate.net

The ability to perform these modifications allows for the creation of tailor-made polymers from a common PAOx scaffold, significantly enhancing the chemical versatility of this polymer class. nih.govresearchgate.net

Among the various "click" reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is one of the most widely used and efficient methods for the post-polymerization modification of PAOx. core.ac.uktu-dresden.de This reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. tu-dresden.denih.gov

The CuAAC reaction is known for its high yields, tolerance to a wide range of functional groups, and mild reaction conditions. tu-dresden.deunizar.es In the context of PAOx, this reaction is used to:

Couple Polymer Chains: Alkyne-functionalized PAOx can be "clicked" with azide-functionalized molecules or other polymers to create block copolymers and other complex architectures. acs.org For instance, an α-alkyne, ω-azide functionalized diblock copolymer of PAOx and a polyacrylate was used in a step-growth polymerization via CuAAC to form multiblock copolymers. acs.org

Introduce Side-Chain Functionality: PAOx copolymers containing pendant alkyne groups can be reacted with various azide-containing molecules to introduce a high density of functional groups along the polymer backbone. tu-dresden.de The synthesis of 2-(pent-4-ynyl)-2-oxazoline allows for the creation of PAOx with pendant alkyne moieties that are readily available for subsequent CuAAC reactions. tu-dresden.de

Post-Polymerization Modification of PAOx

Thiol-Yne Click Chemistry

Thiol-yne click chemistry is a powerful and versatile method for materials synthesis, prized for its high efficiency and functional group tolerance. acs.orgrsc.org This radical-mediated reaction complements the more widely known thiol-ene process, offering the advantage of increased functionality. rsc.org The reaction proceeds in two steps: the addition of a thiol to an alkyne, forming a vinyl sulfide intermediate, followed by the addition of a second thiol to the vinyl sulfide. The rate constant for the second addition is often significantly faster than the initial reaction. rsc.org

This methodology has been successfully employed in the functionalization of polymers. For instance, prepolymerization thiol-ene coupling between a side-chain thiol and 2-isopropenyl-2-oxazoline has been used to synthesize various monomers. Subsequent polymerization yields 2-substituted oxazoline polymers with diverse side chains, including aryl, ester, and protected amine or carboxylic acid functionalities. acs.orgacs.org These polymers typically exhibit molecular weights in the range of 3000 to 8000 and low polydispersities. acs.org Furthermore, deprotection of these polymers can yield materials with reactive functionalities. acs.orgacs.org Visible light photoredox catalysis has emerged as a method to control the regioselectivity of the thiol-yne addition, allowing for the synthesis of either Markovnikov or anti-Markovnikov vinyl sulfides under mild, metal-free conditions. nih.gov

Nitrosocarbonyl Hetero-Diels-Alder Cycloaddition

The nitrosocarbonyl hetero-Diels-Alder (HDA) cycloaddition is an efficient tool for conjugation, particularly in macromolecular synthesis. researchgate.netacs.orgescholarship.org This reaction involves the [4+2] cycloaddition of a nitrosocarbonyl dienophile with a diene. Acylnitroso compounds, the reactive dienophiles, can be generated in situ through various methods. One such method involves the catalytic aerobic oxidation of a hydroxycarbamate using copper(I) chloride and 2-ethyl-2-oxazoline in methanol. researchgate.net

This cycloaddition has been effectively used for polymer-polymer coupling. For example, a polyethylene glycol (PEG) functionalized with a hydroxamic acid moiety can be coupled with a cyclopentadiene-terminated polystyrene. acs.orgescholarship.org This reaction can proceed at ambient temperature when catalyzed by Cu(I) salts or at elevated temperatures (e.g., 65 °C) without a catalyst. escholarship.org A key feature of the nitroso HDA reaction is its reversibility at higher temperatures, allowing for the thermal retro-[4+2] cycloaddition. This property enables the cleavage of the block copolymer and the recovery of the diene-terminated polymer, which can then be re-functionalized. acs.orgescholarship.org The reaction of acylnitroso HDA cycloadducts with azides can lead to the stereoselective formation of triazolines and aziridines. nih.gov

Functionalization of PAOx with Clickable Side Chains and End-Groups

Poly(2-oxazoline)s (PAOx) are a class of polymers that have garnered significant interest, particularly in biomedical applications, due to their biocompatibility and "stealth" properties. researchgate.net A major advantage of PAOx over polymers like poly(ethylene glycol) (PEG) is the ease with which their side-chains and end-groups can be functionalized. researchgate.netcore.ac.uk The use of "click chemistry" provides a modular and efficient approach for the post-polymerization modification of PAOx containing clickable functional groups. researchgate.net

End-group functionalization is typically achieved by using functional initiators or terminating agents during the cationic ring-opening polymerization (CROP) of 2-oxazolines. core.ac.ukmdpi.com For instance, initiators like propargyl toluene-4-sulfonate can be used to introduce an alkyne group at the α-terminus of the polymer chain. mdpi.com Similarly, side-chain functionalities are introduced by copolymerizing 2-oxazoline monomers that bear a clickable group. core.ac.uk The compatibility of alkene groups with CROP allows for the preparation of alkene-functionalized polymers without the need for protecting groups, making them readily available for thiol-ene or thiol-yne click reactions. researchgate.net

This strategy allows for the creation of a wide array of functional materials, including:

Graft Copolymers: PAOx with clickable side chains can be used in polymer-polymer coupling reactions to form amphiphilic graft copolymers. core.ac.uk

Surface Modification: Clickable end-functional PAOx can be conjugated to various moieties, such as probes or biomolecules, and can be used to functionalize surfaces and nanoparticles. tcichemicals.com

Hydrogels: Crosslinking of PAOx through thiol-ene click reactions is an elegant strategy for producing hydrogels. mdpi.com

| Functional Group | Introduction Method | Subsequent Reaction | Reference |

| Alkyne | Functional Initiator (e.g., propargyl tosylate) | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | mdpi.com |

| Alkene | Functional Monomer | Thiol-ene/Thiol-yne Click Chemistry | researchgate.net |

| Thiol (protected) | Functional Monomer | Photodeprotection and Thiol-ene Coupling | mdpi.com |

Oxazoline as Protecting Groups and Synthetic Auxiliaries

Beyond their role in polymer chemistry, oxazolines serve as valuable tools in organic synthesis, acting as both protecting groups and chiral auxiliaries. nih.govwikipedia.org

As a protecting group , the 2-oxazoline moiety is particularly useful for carboxylic acids. wikipedia.orgacs.org The oxazoline ring is stable under a variety of conditions, including exposure to organolithium reagents, Grignard reagents, and lithium aluminum hydride. libretexts.org It is, however, susceptible to cleavage under strong acidic (pH < 1, T > 100 °C) or basic (pH > 12, T > 100 °C) conditions, allowing for the deprotection of the carboxylic acid. libretexts.org

As synthetic auxiliaries , chiral 2-oxazolines are widely employed in asymmetric catalysis. nih.govwikipedia.org Their popularity stems from their straightforward synthesis, typically from readily available and optically pure amino acids. wikipedia.org The stereocenter adjacent to the coordinating nitrogen atom can effectively influence the stereochemical outcome of reactions at a metal center. wikipedia.org Ligands containing chiral oxazoline rings, such as bisoxazolines (BOX) and phosphino-oxazolines (PHOX), have proven effective in a wide range of catalytic asymmetric transformations, including hydrogenations, allylic alkylations, and Diels-Alder reactions. sigmaaldrich.comacs.orgnih.gov The stability of the oxazoline ring to a wide range of reaction conditions ensures its integrity throughout the catalytic cycle. wikipedia.org

Reaction Mechanisms in Glycoremodeling via Sugar Oxazoline Donors

Sugar oxazolines are valuable intermediates in glycoscience, serving as activated glycosyl donors for the formation of glycosidic bonds. glycoforum.gr.jp They are particularly useful in chemo-enzymatic processes for the synthesis of oligosaccharides and for the remodeling of glycoproteins. glycoforum.gr.jpnih.gov

Aqueous Direct Anomeric Activation

A significant advancement in the use of sugar oxazolines is the development of "aqueous direct anomeric activation." glycoforum.gr.jp This concept underpins protection-group-free chemo-enzymatic methods for constructing N-acetylglucosaminide linkages. glycoforum.gr.jp In this approach, unprotected sugar oxazolines act as glycosyl donors in aqueous media. glycoforum.gr.jp

The reaction mechanism involves the protonation of the oxazoline nitrogen by a protonic acid, which activates the anomeric center. This leads to the formation of a reactive oxazolinium ion intermediate. glycoforum.gr.jp A nucleophile, such as an alcohol from an acceptor molecule, can then attack the anomeric carbon, leading to the formation of a β-glycosidic linkage. glycoforum.gr.jp

Applications of Oxazoline in Advanced Chemical Research

Catalysis and Ligand Design

Compounds featuring a chiral oxazoline ring are among the most successful and frequently used classes of ligands in the field of asymmetric catalysis. acs.org Their value is derived from their accessibility, modular design, and effectiveness in a broad spectrum of metal-catalyzed reactions. acs.orgacs.org

Chiral oxazoline-containing ligands have proven to be highly effective in inducing enantioselectivity in a variety of metal-catalyzed reactions. acs.orgacs.org Their modular structure allows for the fine-tuning of steric and electronic properties to suit specific catalytic applications. nih.gov

The architectural design of oxazoline-containing ligands has evolved from simple mono(oxazolines) to more complex bis(oxazolines) and tris(oxazolines). acs.org This progression has expanded the scope and efficacy of asymmetric catalysis. acs.orgrameshrasappan.com

Bis(oxazoline) (BOX) ligands , often C2-symmetric, are a privileged class of chiral ligands. wikipedia.orgwordpress.com They form coordination complexes with various metals, including copper, iron, and palladium, which are effective catalysts for a wide array of asymmetric transformations. wikipedia.orgwordpress.comnih.govrsc.org The neutral character of BOX ligands makes them particularly suitable for use with noble metals. wordpress.com

One of the earliest and most significant applications of BOX ligands was in copper(I)-catalyzed asymmetric cyclopropanation reactions. nih.gov For instance, the complex formed from 2,2′-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] and copper(I) triflate (Cu(I)OTf) effectively catalyzes the cyclopropanation of alkenes with diazo esters. Similarly, copper(I)-BOX complexes have been successfully employed in the enantioselective aziridination of olefins. nih.gov

Iron-catalyzed asymmetric reactions have also benefited from the use of bis(oxazoline) and pyridine-2,6-bis(oxazoline) (PyBOX) ligands, offering an environmentally benign and inexpensive alternative to other metals. wordpress.comrsc.org These iron complexes have shown promise in Lewis acid and oxidation catalysis. wordpress.com

The table below summarizes the performance of selected Bis(oxazoline) ligands in copper-catalyzed asymmetric reactions.

| Ligand | Reaction | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| 2,2′-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] | Cyclopropanation | Styrene (B11656) & Diazoacetate | Cyclopropane derivative | >99% | nih.gov |

| Phenyl-BOX | Aziridination | Styrene | Aziridine derivative | High | |

| Bis(4-isopropyloxazoline) | Cyclopropanation | Furan & Diazo ester | γ-butyrolactone derivative | High |

Tris(oxazoline) ligands , which have three donor atoms, have also been successfully utilized in asymmetric catalysis, further expanding the coordination possibilities and catalytic applications. rameshrasappan.com

Phosphinooxazolines (PHOX) are a significant class of P,N-chelating chiral ligands where a tertiary phosphine (B1218219) group is positioned ortho to an oxazoline ring on an aromatic backbone. nih.govwikipedia.org The oxazoline ring contains the stereogenic center, which is responsible for inducing asymmetry in catalytic reactions. acs.org The modular synthesis of PHOX ligands allows for systematic variation of the oxazoline substituent, the aromatic backbone, and the phosphine group, enabling the tailoring of their steric and electronic properties for specific applications. nih.govwikipedia.org

PHOX ligands have demonstrated high efficacy in a variety of transition metal-catalyzed reactions, including:

Palladium-catalyzed allylic substitutions : PHOX-palladium complexes are effective catalysts for enantioselective allylic alkylations (Tsuji-Trost reaction), aminations, and sulfonylations. wikipedia.orgbeilstein-journals.org For example, the palladium complex of (S)-tBu-PHOX has been used in the asymmetric alkylation of dioxanone derivatives. acs.org

Heck reaction : Palladium complexes containing chiral PHOX ligands are efficient catalysts for both intermolecular and intramolecular Heck reactions, in some cases proving superior to more common ligands like BINAP. wikipedia.org

Iridium-catalyzed asymmetric hydrogenation : Iridium complexes with PHO_X_ and related N,P ligands have a broad substrate scope for the hydrogenation of unfunctionalized olefins. beilstein-journals.org

The table below presents data on the application of various PHOX ligands in palladium-catalyzed asymmetric allylic alkylation.

| Ligand | Substrate | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |

| (S)-tBu-PHOX | Dioxanone derivative | Allyl group | Tetra-substituted dioxanone | High | acs.org |

| (S)-(CF3)3-tBu-PHOX | Cyclobutanone | 2-allyl substituent | α-quaternary cyclobutanone | Good to excellent | acs.org |

| tBu-PHOX | Acyclic 1,3-dienes | Aliphatic amines | Chiral allylic amines | Up to 93% | acs.org |

A recent development in the field of chiral ligands is the emergence of siloxane-substituted oxazoline ferrocenes . nih.govnih.gov These ligands have shown significant potential, often delivering exceptional results in diverse and mechanistically distinct transformations that surpass the capabilities of classical oxazoline ferrocene (B1249389) ligands. nih.gov The introduction of a bulky and chemically inert siloxane group allows for highly diastereoselective ortho-functionalization of the ferrocene backbone. nih.gov

These versatile ligands have been used in the synthesis of unsymmetrical bisphosphine ligands and planar chiral N,O-catalysts. nih.gov Their tunability and potential for further derivatization open up exciting possibilities for applications in novel reactions that require precise steric control. nih.gov

Ferrocene-oxazoline phosphine ligands (FOXAPs) are a well-established class of ligands that have been pivotal in a wide range of transition metal-catalyzed asymmetric reactions for over three decades. mdpi.com These ligands remain a preferred choice for many new reactions aiming for high stereoselectivity. mdpi.com

FOXAP ligands have proven to be highly effective in reactions such as the copper-catalyzed [3+2] 1,3-dipolar cycloaddition of azomethine ylides, which is used to synthesize enantioenriched pyrrolidines with high stereoselectivity. mdpi.com Recent research has also explored the use of siloxane-substituted oxazoline phosphine ferrocenes as alternative ligands in this type of cycloaddition. mdpi.com

In 2015, an innovative recyclable ionic-tagged ferrocene-ruthenium catalyst system was developed for the asymmetric hydrogenation of aromatic ketones. mdpi.com The system utilized a novel ferrocene-oxazoline phosphine ligand incorporating a quaternary ammonium (B1175870) ion group, which exhibited outstanding catalytic performance, achieving high product yields (up to 99%) and enantioselectivity (up to 99.7% ee). mdpi.com

Oxazoline-containing ligands readily coordinate to a wide range of transition metal centers. beilstein-journals.orgPalladium-oxazoline complexes , in particular, have been extensively studied and utilized in asymmetric catalysis. wikipedia.orgbeilstein-journals.org Since 1986, the use of oxazoline-based ligands in catalysis has spurred significant research, leading to the synthesis of numerous chiral ligands containing at least one oxazoline ring. beilstein-journals.org

Palladium complexes with PHOX ligands are widely used in enantioselective allylic substitutions and Heck reactions. wikipedia.org Furthermore, palladium-catalyzed C-H functionalization at the 2-position of oxazolines has been developed as a direct and efficient protocol for synthesizing a variety of chiral oxazoline ligands. nih.gov This method provides a valuable supplement to traditional synthetic routes. nih.gov

Applications in Specific Metal-Catalyzed Reactions

Chiral ligands containing the oxazoline motif are among the most versatile and effective in the field of asymmetric catalysis. acs.org Their success is attributed to their straightforward synthesis, modular nature, and the close proximity of the stereocenter to the metal's active site, which allows for direct influence over the reaction's stereochemical outcome. acs.org This has led to their widespread application in a variety of metal-catalyzed transformations. acs.org

The asymmetric hydrogenation of prochiral ketones is a highly efficient method for producing optically active secondary alcohols, which are crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nih.govmdpi.com Oxazoline-containing ligands, when complexed with metals like iridium, rhodium, or ruthenium, have demonstrated exceptional performance in these reactions. nih.govacs.orgacs.org

For instance, iridium complexes of ferrocene-based phosphine-oxazoline ligands have been shown to be air-stable and highly efficient for the hydrogenation of simple ketones, achieving high yields and excellent enantioselectivity. acs.org Similarly, rhodium catalysts bearing C2-symmetrical bis(oxazolinyl)pyridine ligands are effective in the highly enantioselective hydrosilylation of ketones. acs.org Ruthenium complexes, such as those with a TsDPEN ligand, are also widely used, effectively catalyzing the hydrogenation of base-sensitive substrates like α-chloroacetophenone to produce chiral chlorohydrins with high enantiomeric excess. nih.gov

Research has shown that the presence of specific functional groups on the ligand, such as NH or OH moieties, can be crucial for achieving high catalytic activity and enantioselectivity by facilitating interactions that stabilize the reaction's transition state. mdpi.com

Table 1: Performance of Oxazoline-Based Catalysts in Asymmetric Hydrogenation of Ketones

| Catalyst/Ligand System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Ir-complex with Ferrocene-based phosphine-oxazoline ligand | Simple aromatic ketones | Chiral secondary alcohols | Up to 98% | Up to 99% | acs.org |

| Ru(OTf)(S,S)-TsDpen | α-chloroacetophenone | (R)-2-chloro-1-phenylethanol | Not specified | 96% | nih.gov |

| RuCl2[(S)-tolbinap][(S,S)-dpen] | Acetophenone | 1-Phenylethanol | Not specified | 99% | nih.gov |

| MsDPEN–Cp*Ir complex | 4-Chromanone | 4-Chromanol | Not specified | 99% | nih.gov |

Palladium complexes incorporating chiral oxazoline ligands are pivotal in a wide range of asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgresearchgate.net These ligands, particularly phosphine-oxazoline (PHOX) and pyridine-oxazoline (PyOx) types, have been successfully applied in reactions such as allylic alkylation, Heck reactions, and various cyclizations. researchgate.netrsc.orgnih.gov